molecular formula C22H21N3O4 B2523901 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921884-66-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2523901
CAS RN: 921884-66-4
M. Wt: 391.427
InChI Key: IUJNOBSGZUTZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as BDP-32306, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. BDP-32306 is a small molecule inhibitor that has shown promising results in the inhibition of various enzymes and biological targets.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been used as a lead compound for the development of new drugs that target specific enzymes and biological targets. In drug discovery, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been used to identify new drug targets and to develop new screening assays. In neuroscience, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been used to study the role of specific enzymes in the regulation of neuronal signaling and synaptic plasticity.

Mechanism of Action

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a small molecule inhibitor that works by binding to specific enzymes and biological targets, inhibiting their activity. The exact mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide depends on the specific target being inhibited. However, it is generally believed that N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide acts by blocking the active site of the target enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to have a range of biochemical and physiological effects depending on the specific target being inhibited. In general, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to inhibit the activity of enzymes involved in various biological processes including cell signaling, metabolism, and protein synthesis. The physiological effects of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide are dependent on the specific target being inhibited and can range from cell death to changes in synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for specific targets, making it a potent inhibitor. However, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in some experiments. Additionally, the specificity of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide for specific targets can vary, making it important to carefully select the appropriate target for inhibition.

Future Directions

There are several future directions for the use of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in scientific research. One potential future direction is the development of new drugs based on the structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide. Another potential direction is the identification of new targets for N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibition. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide could be used to study the role of specific enzymes in various biological processes, including cancer and neurodegenerative diseases. Overall, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis method of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide involves a multistep process that starts with the preparation of 2-(pyrrolidin-1-yl)quinoline. This intermediate compound is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid to form the desired product, N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide. The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been optimized to produce high yields of pure compound suitable for scientific research.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(23-16-7-8-17-19(12-16)29-14-28-17)13-27-18-5-3-4-15-6-9-20(24-22(15)18)25-10-1-2-11-25/h3-9,12H,1-2,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJNOBSGZUTZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.